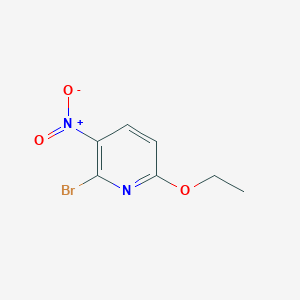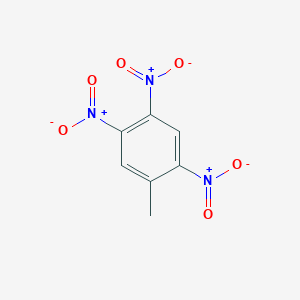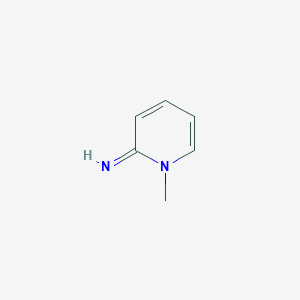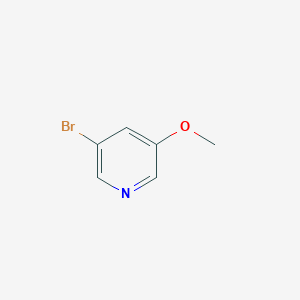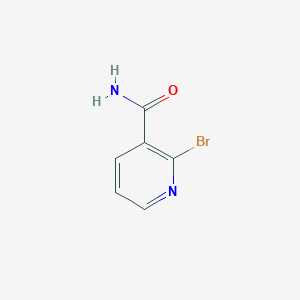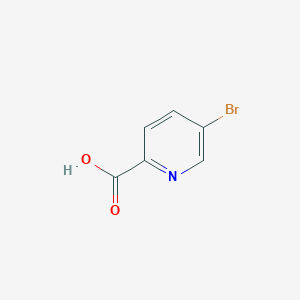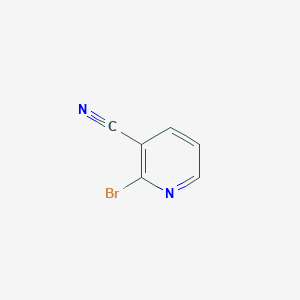
N-(tert-butylcarbamothioyl)benzamide
Übersicht
Beschreibung
N-(tert-butylcarbamothioyl)benzamide, also known as NBPT, is a chemical compound that has gained attention in the scientific community due to its potential application in agriculture. It is a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, NBPT can reduce the loss of nitrogen from agricultural systems, thereby improving the efficiency of nitrogen fertilizer use.
Wirkmechanismus
N-(tert-butylcarbamothioyl)benzamide inhibits the activity of urease by binding to the active site of the enzyme. This prevents the hydrolysis of urea into ammonia and carbon dioxide, thereby reducing the loss of nitrogen from agricultural systems.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on humans or animals. It is considered to be non-toxic and non-hazardous.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butylcarbamothioyl)benzamide is a useful tool for studying the role of urease in various biological systems. It can be used to inhibit urease activity in vitro and in vivo, allowing researchers to investigate the effects of urease inhibition on nitrogen metabolism and other physiological processes. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its potential for degradation in acidic environments.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butylcarbamothioyl)benzamide and its potential application in agriculture. These include:
1. Development of new formulations of this compound that improve its solubility and stability in acidic environments.
2. Investigation of the effects of this compound on soil microbial communities and soil health.
3. Evaluation of the long-term effects of this compound on crop productivity and soil nitrogen dynamics.
4. Development of new methods for applying this compound to crops, such as seed coating or foliar application.
5. Investigation of the potential for this compound to reduce greenhouse gas emissions from agricultural systems by reducing nitrogen loss.
In conclusion, this compound is a promising compound for improving nitrogen use efficiency in agriculture. Its ability to inhibit urease activity has been extensively studied, and it has been shown to improve crop yield in various crops. Future research on this compound will help to further elucidate its potential application in agriculture and its effects on soil health and greenhouse gas emissions.
Wissenschaftliche Forschungsanwendungen
N-(tert-butylcarbamothioyl)benzamide has been extensively studied for its potential application in agriculture. It has been shown to improve nitrogen use efficiency in various crops, including wheat, maize, and rice. This compound can reduce the volatilization of ammonia from urea-based fertilizers, which is a major cause of nitrogen loss in agricultural systems. This results in increased nitrogen uptake by crops and improved yield.
Eigenschaften
| 22283-39-2 | |
Molekularformel |
C12H16N2OS |
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
N-(tert-butylcarbamothioyl)benzamide |
InChI |
InChI=1S/C12H16N2OS/c1-12(2,3)14-11(16)13-10(15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,15,16) |
InChI-Schlüssel |
IAHAXKLLYOLNNP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=S)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)NC(=S)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

